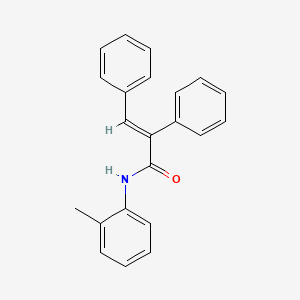
4-nitrophenyl 3-(1-naphthyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 3-(1-naphthyl)acrylate is an organic compound that combines a nitrophenyl group with a naphthyl group through an acrylate linkage. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 3-(1-naphthyl)acrylate typically involves the esterification of 4-nitrophenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl 3-(1-naphthyl)acrylate undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-(1-naphthyl)acrylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-aminophenyl 3-(1-naphthyl)acrylate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and 3-(1-naphthyl)acrylic acid.
Scientific Research Applications
4-nitrophenyl 3-(1-naphthyl)acrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets and pathways. For example, in enzyme assays, the compound is hydrolyzed by esterases, leading to the release of 4-nitrophenol, which can be quantitatively measured. This hydrolysis reaction provides insights into the enzyme’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Similar in structure but lacks the naphthyl group.
4-nitrophenyl benzoate: Contains a benzoate group instead of the acrylate linkage.
4-nitrophenyl 3-phenylacrylate: Similar but with a phenyl group instead of a naphthyl group.
Uniqueness
4-nitrophenyl 3-(1-naphthyl)acrylate is unique due to the presence of both the nitrophenyl and naphthyl groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a broader range of chemical transformations and interactions compared to similar compounds.
Properties
IUPAC Name |
(4-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-17-11-9-16(10-12-17)20(22)23)13-8-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKCUQQEHVJTSN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-1-(4-bromo-2-methylphenyl)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5918805.png)


![(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5918833.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5918836.png)
![(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5918846.png)
![N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-3-nitrobenzamide](/img/structure/B5918852.png)
![N,N-dimethyl-4-[2-(2-nitrovinyl)-1H-pyrrol-1-yl]aniline](/img/structure/B5918858.png)


![methyl 4-chloro-3-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5918894.png)

